molecular formula C16H24BNO3 B13334873 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol

Cat. No.: B13334873
M. Wt: 289.2 g/mol
InChI Key: KKNZPFOMCPXMBZ-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol is an organic compound that features a unique combination of a boronic ester and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting 4-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

    Azetidine Ring Formation: The azetidine ring can be introduced by reacting the boronic ester intermediate with azetidine-3-ol under suitable conditions, often involving a base and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various substituted benzyl azetidines, boronic acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s boronic ester moiety can interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol involves its ability to participate in various chemical reactions due to the presence of the boronic ester and azetidine ring. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the azetidine ring can undergo ring-opening reactions. These properties make the compound versatile in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol is unique due to the combination of the boronic ester and azetidine ring, which imparts distinct reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidin-3-ol

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-5-12(6-8-13)9-18-10-14(19)11-18/h5-8,14,19H,9-11H2,1-4H3

InChI Key

KKNZPFOMCPXMBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC(C3)O

Origin of Product

United States

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